

# Post-marketing surveillance data comparing Noctran to other sedatives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Noctran  |           |
| Cat. No.:            | B1195425 | Get Quote |

**Noctran**: An Analysis of a Discontinued Sedative Combination

**Noctran**, a combination sedative hypnotic, has been the subject of scrutiny and is no longer a marketed medication in many countries. Its formulation typically included clorazepate dipotassium, acepromazine, and promethazine. Due to its discontinuation, current post-marketing surveillance data directly comparing **Noctran** to other contemporary sedatives is unavailable. However, an examination of its components and historical data provides insight into its pharmacological profile and potential for adverse effects.

## **Comparative Overview of Noctran's Components**

To understand the clinical profile of **Noctran**, it is essential to analyze its individual active ingredients in comparison to other commonly used sedative-hypnotics.



| Component                  | Drug Class                        | Primary<br>Mechanism of<br>Action             | Common<br>Comparators                 | Key<br>Distinctions                                                                                                  |
|----------------------------|-----------------------------------|-----------------------------------------------|---------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Clorazepate<br>dipotassium | Benzodiazepine                    | GABA-A receptor positive allosteric modulator | Diazepam,<br>Lorazepam,<br>Alprazolam | Pro-drug of<br>desmethyldiazep<br>am with a long<br>half-life.                                                       |
| Acepromazine               | Phenothiazine                     | Dopamine D2<br>receptor<br>antagonist         | Chlorpromazine,<br>Thioridazine       | Primarily used in veterinary medicine as a tranquilizer; has significant antihistaminic and anticholinergic effects. |
| Promethazine               | First-generation<br>antihistamine | Histamine H1<br>receptor<br>antagonist        | Diphenhydramin<br>e, Hydroxyzine      | Potent antihistaminic and sedative effects, also has anticholinergic and antiemetic properties.                      |

## **Signaling Pathways of Noctran's Components**

The sedative and adverse effects of **Noctran** are a result of the combined actions of its components on various neurotransmitter systems.





Click to download full resolution via product page

Caption: Signaling pathways of **Noctran**'s active components.

# **Experimental Workflow for Post-Marketing Surveillance**

While specific data for **Noctran** is historical, the general workflow for post-marketing surveillance of sedative drugs involves several key stages.





Click to download full resolution via product page

Caption: General workflow for post-marketing drug safety surveillance.

### **Discussion**

The combination of a benzodiazepine, a phenothiazine, and a first-generation antihistamine in **Noctran** resulted in a potent sedative effect but also a complex and potentially high-risk adverse effect profile. The discontinuation of **Noctran** in many regions reflects a broader trend in pharmacology towards the use of more selective agents with better-defined safety profiles. Modern sedative-hypnotic development focuses on minimizing residual daytime sedation, cognitive impairment, and the risk of dependence and withdrawal, concerns that were significant with multi-component drugs like **Noctran**. Researchers and drug development professionals can draw valuable lessons from the history of such combination therapies, emphasizing the importance of thorough post-marketing surveillance and the development of targeted monotherapies.



 To cite this document: BenchChem. [Post-marketing surveillance data comparing Noctran to other sedatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195425#post-marketing-surveillance-datacomparing-noctran-to-other-sedatives]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com